Z-Ala-Ala-Asp-CMK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Z-Ala-Ala-Asp-CMK is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino acids, coupling of the protected amino acids to form the peptide chain, and subsequent deprotection and chloromethylation steps. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
化学反応の分析
Types of Reactions
Z-Ala-Ala-Asp-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as thiols and amines. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents at room temperature .
Major Products
The major products formed from reactions involving this compound are covalently modified proteins. These modifications result from the reaction of the chloromethylketone group with nucleophilic residues on the target proteins .
科学的研究の応用
Z-Ala-Ala-Asp-CMK is widely used in scientific research due to its ability to inhibit granzyme B. Some of its key applications include:
Cancer Research: It is used to study the role of granzyme B in cancer cell apoptosis and to develop potential therapeutic strategies.
Apoptosis Studies: This compound is employed to understand the molecular pathways involved in programmed cell death and to identify potential targets for therapeutic intervention.
作用機序
Z-Ala-Ala-Asp-CMK exerts its effects by covalently binding to the active site of granzyme B, thereby inhibiting its proteolytic activity. The chloromethylketone group reacts with the thiol group of a cysteine residue in the active site of granzyme B, forming a stable covalent bond. This inhibition prevents granzyme B from cleaving its substrates, ultimately blocking the apoptotic signaling pathways .
類似化合物との比較
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that also inhibits apoptosis by blocking caspase activity.
Ac-DEVD-CHO: A selective inhibitor of caspase-3, another protease involved in apoptosis.
Uniqueness
Z-Ala-Ala-Asp-CMK is unique in its selectivity for granzyme B, making it a valuable tool for studying the specific role of this protease in apoptosis and immune responses. Unlike other inhibitors that target multiple proteases, this compound provides a more targeted approach, allowing researchers to dissect the specific contributions of granzyme B in various biological processes .
生物活性
Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a selective inhibitor of granzyme B, a serine protease that plays a crucial role in the apoptosis of target cells during immune responses. This article examines the biological activity of Z-AAD-CMK, focusing on its mechanisms of action, effects on apoptosis and inflammation, and its potential therapeutic applications.
Z-AAD-CMK functions primarily as a granzyme B inhibitor. Granzyme B is released by cytotoxic T cells and natural killer cells to induce apoptosis in infected or malignant cells. By inhibiting granzyme B, Z-AAD-CMK prevents the initiation of apoptotic pathways in target cells, thereby offering a protective effect against immune-mediated cell death.
Inhibition Profile
The specificity of Z-AAD-CMK for granzyme B has been confirmed through various studies. It has been shown to selectively inhibit granzyme B activity without significantly affecting other serine proteases, making it a valuable tool for studying the role of granzyme B in immune responses and apoptosis.
Neuroprotective Properties
Research has demonstrated that Z-AAD-CMK exhibits neuroprotective effects in models of cerebral ischemia. In particular, studies have shown that administration of Z-AAD-CMK leads to:
- Reduction in Caspase Activity : The compound significantly decreases caspase-1-like activity and caspase-3 activity in ischemic brain tissue, which is associated with reduced neuronal apoptosis and inflammation .
- Decreased Infarct Volume : In rodent models, treatment with Z-AAD-CMK resulted in a significant reduction in infarct volume following middle cerebral artery occlusion (MCAo), suggesting its potential as a therapeutic agent for stroke .
- Long-lasting Neuroprotection : The neuroprotective effects were observed to persist for at least six days post-treatment, indicating that Z-AAD-CMK may interfere with the progression of neurodegeneration rather than merely delaying cell death .
Case Studies
A study conducted by Hara et al. (1997) demonstrated the efficacy of Z-AAD-CMK in reducing ischemic damage in mouse models. The findings revealed:
- Cytokine Modulation : Significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α were observed at 24 hours post-treatment, suggesting that Z-AAD-CMK may also modulate inflammatory responses following ischemic injury .
- Apoptosis Reduction : Nucleosome quantification indicated a marked decrease in apoptotic markers in treated animals compared to controls, reinforcing the compound's role in inhibiting cell death pathways .
Comparative Analysis
The following table summarizes the biological activities and effects of Z-AAD-CMK compared to other caspase inhibitors:
Compound | Target | Effect on Apoptosis | Effect on Inflammation | Neuroprotective Efficacy |
---|---|---|---|---|
This compound | Granzyme B | Significant reduction | Decreased cytokines | Long-lasting |
Ac-YVAD.cmk | Caspase-1 | Significant reduction | Decreased cytokines | Short-term |
z-VAD.fmk | Broad-spectrum caspases | Moderate reduction | Variable | Moderate |
特性
分子式 |
C19H24ClN3O7 |
---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
(3S)-5-chloro-4-oxo-3-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1 |
InChIキー |
RNSFZRYNQRIARX-OBJOEFQTSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。